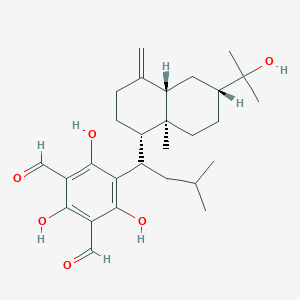![molecular formula C21H14BrN3O4S B241904 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241904.png)
1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BPTMC, is a novel compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives, and its synthesis method involves the reaction of 3-bromobenzaldehyde, methyl 2-amino-5-methyl-1,3,4-thiadiazole-5-carboxylate, and 3,4-dihydro-2H-pyran-2,5-dione in the presence of a catalyst.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been found to induce apoptosis in cancer cells by activating caspases and regulating the expression of Bcl-2 family proteins.
Biochemical and physiological effects:
This compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell types. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its relatively low toxicity compared to other compounds. However, the limited solubility of this compound in water can pose a challenge for its use in certain experiments. In addition, the stability of this compound in biological systems needs to be investigated further.
未来方向
1. Investigation of the potential of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in treating neurodegenerative disorders such as Alzheimer's disease.
2. Evaluation of the efficacy of this compound in combination with other anticancer drugs.
3. Investigation of the mechanism of action of this compound in regulating the immune system.
4. Development of more efficient synthesis methods for this compound.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. Its synthesis method involves the reaction of 3-bromobenzaldehyde, methyl 2-amino-5-methyl-1,3,4-thiadiazole-5-carboxylate, and 3,4-dihydro-2H-pyran-2,5-dione in the presence of a catalyst. This compound has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the potential of this compound in treating various diseases.
合成方法
The synthesis of 1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 3-bromobenzaldehyde, methyl 2-amino-5-methyl-1,3,4-thiadiazole-5-carboxylate, and 3,4-dihydro-2H-pyran-2,5-dione in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of this compound obtained through this method is around 60%.
科学研究应用
1-(3-Bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the potential of this compound in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders.
属性
分子式 |
C21H14BrN3O4S |
|---|---|
分子量 |
484.3 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H14BrN3O4S/c1-10-23-24-21(30-10)25-17(11-4-3-5-12(22)8-11)16-18(26)14-7-6-13(28-2)9-15(14)29-19(16)20(25)27/h3-9,17H,1-2H3 |
InChI 键 |
VFLRSZUNKZCXSP-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)Br |
规范 SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC(=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)
![9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241875.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241878.png)
![1-(3-Isopropoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241880.png)
![Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241883.png)
![Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241884.png)
